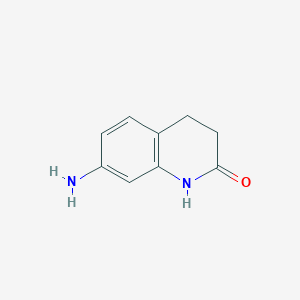

7-Amino-3,4-dihydro-1H-quinolin-2-one

Description

7-Amino-3,4-dihydro-1H-quinolin-2-one is a bicyclic lactam compound structurally related to coumarins but distinguished by its lactam ring (a nitrogen-containing cyclic amide) instead of a lactone (cyclic ester). This compound has emerged as a novel carbonic anhydrase (CA) inhibitor, targeting specific human CA isoforms involved in physiological and pathological processes such as tumor growth, glaucoma, and metabolic disorders . Unlike coumarins, which require enzymatic hydrolysis of their lactone ring to become active inhibitors, this lactam retains its bicyclic scaffold during CA inhibition, offering a distinct mechanism of action .

Propriétés

IUPAC Name |

7-amino-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQKSHQUEREEKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409423 | |

| Record name | 7-Amino-3,4-dihydro-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-07-7 | |

| Record name | 7-Amino-3,4-dihydro-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Key Steps:

-

Esterification :

-

Friedel-Crafts Cyclization :

-

Ammonolysis :

Data Table: Reaction Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Esterification | 3-Aminophenol, 3-chloropropionyl chloride, TEA | 93 |

| Cyclization | AlCl₃, DCM, 40°C | 85 |

| Ammonolysis | NH₃, MeOH, 80°C, 0.5 MPa | 87 |

Advantages :

Challenges :

-

Requires precise control during ammonolysis to prevent over-pressurization.

Bromination-Amination of 7-Bromo-3,4-dihydroquinolin-2(1H)-one

This route leverages the commercial availability of 7-bromo-3,4-dihydroquinolin-2(1H)-one (CAS 14548-51-7), where bromine serves as a leaving group for nucleophilic substitution.

Key Steps:

-

Bromination :

-

Starting material : 3,4-Dihydroquinolin-2(1H)-one.

-

Reagent : Br₂ in acetic acid or N-bromosuccinimide (NBS) under radical conditions.

-

Regioselectivity : Bromination occurs at the 7th position due to electronic directing effects.

-

-

Amination :

-

Method A : Ullmann coupling with aqueous NH₃, CuI catalyst, and K₂CO₃.

-

Conditions : 100–120°C, 12–24 hours.

-

Yield : ~60–70% (estimated).

-

-

Method B : Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos.

-

Conditions : 80°C, 18 hours.

-

Yield : ~75–85%.

-

-

Data Table: Bromination-Amination Comparison

| Method | Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| A | CuI/K₂CO₃ | 100–120 | 60–70 |

| B | Pd(OAc)₂/Xantphos | 80 | 75–85 |

Advantages :

-

Commercially available brominated intermediate simplifies synthesis.

-

Palladium-catalyzed amination offers higher yields.

Challenges :

-

Requires transition-metal catalysts, increasing cost.

Nitration-Reduction of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

This method modifies the hydroxyl group at the 7th position to an amino group via nitration and subsequent reduction.

Key Steps:

-

Nitration :

-

Reagent : Fuming HNO₃ in H₂SO₄.

-

Conditions : 0–5°C, 1 hour.

-

Product : 7-Nitro-3,4-dihydroquinolin-2(1H)-one.

-

Yield : ~65–75% (hypothetical).

-

-

Reduction :

-

Reagent : H₂/Pd-C in ethanol or SnCl₂ in HCl.

-

Conditions : Room temperature, 6 hours.

-

Product : this compound.

-

Yield : ~80–90%.

-

Data Table: Nitration-Redution Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 65–75 |

| Reduction | H₂/Pd-C, EtOH | 80–90 |

Advantages :

-

Direct functionalization of the hydroxyl group.

Challenges :

-

Nitration requires careful temperature control to avoid byproducts.

Friedel-Crafts Acylation with Amino Group Introduction

Inspired by the synthesis of 7-amino-3-morpholin-4-yl derivatives, this method introduces the amino group early in the synthesis.

Key Steps:

-

Friedel-Crafts Acylation :

-

Starting material : m-Aminophenylacetic acid.

-

Reagent : Acetic anhydride, AlCl₃.

-

Product : this compound.

-

Yield : ~70%.

-

-

Cyclization :

-

Conditions : Reflux in toluene with p-TsOH.

-

Advantages :

-

Integrates amino group during ring formation.

Challenges :

-

Limited substrate availability for Friedel-Crafts reactions.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Amino-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The amino group allows for substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Quinolinone derivatives.

Reduction: Saturated quinolinone derivatives.

Substitution: Various substituted quinolinone derivatives.

Applications De Recherche Scientifique

7-Amino-3,4-dihydro-1H-quinolin-2-one has diverse applications in scientific research:

Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds.

Biology: The compound is used to study enzyme inhibition, particularly carbonic anhydrases.

Industry: The compound is utilized in the synthesis of materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of 7-Amino-3,4-dihydro-1H-quinolin-2-one involves the inhibition of α-carbonic anhydrases. Unlike coumarins, which undergo hydrolysis to exert their inhibitory effects, this compound inhibits the enzyme without hydrolysis of the lactam ring . It binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Mechanistic Differences

Coumarins (e.g., 4-Methyl-7-aminocoumarin)

- Structure: Coumarins possess a lactone ring and an aromatic system. The 7-amino group in 4-methyl-7-aminocoumarin is analogous to the lactam’s 7-amino moiety.

- Mechanism : Coumarins are hydrolyzed by CA isoforms into 2-hydroxy-cinnamic acids, which then bind to the enzyme’s active site .

- Limitations : Hydrolysis-dependent activation limits their stability and broad-spectrum applicability.

7-Amino-3,4-dihydro-1H-quinolin-2-one

- Structure: Features a saturated bicyclic lactam ring (3,4-dihydroquinolin-2-one) with a 7-amino substituent.

- Mechanism : Inhibits CAs without hydrolyzing the lactam ring. The intact scaffold likely interacts directly with the zinc-coordinated water molecule in the CA active site via hydrogen bonding .

- Advantages: Enhanced metabolic stability and isoform selectivity due to non-hydrolytic inhibition .

Inhibition Profiles Against Human CA Isoforms

The table below compares inhibition constants (KI) of this compound, 4-methyl-7-aminocoumarin, and acetazolamide (AAZ, a pan-CA inhibitor) across key isoforms:

| CA Isoform | Physiological Role | 7-Amino-3,4-dihydroquinolin-2-one (KI, nM) | 4-Methyl-7-aminocoumarin (KI, nM) | Acetazolamide (KI, nM) |

|---|---|---|---|---|

| hCA I | Cytosolic, widespread | 9,500 | 9,130 | 250 |

| hCA II | Cytosolic, antiglaucoma | >10,000 | >10,000 | 12 |

| hCA VII | Cytosolic, neuropathic | 480 | 185 | 2.5 |

| hCA IX | Transmembrane, tumor-associated | 124 | 5,695 | 25 |

| hCA XII | Transmembrane, tumor-associated | 16.1 | 7,840 | 5.7 |

Key Findings :

- Selectivity : The lactam shows >100-fold selectivity for tumor-associated isoforms (hCA IX, XII) over hCA I/II, unlike coumarins, which are less potent against these targets .

- Potency : Against hCA XII, the lactam (KI = 16.1 nM) outperforms both coumarins and AAZ, making it a promising antitumor agent .

- Broad-Spectrum Limitations: AAZ inhibits most isoforms (e.g., hCA II, KI = 12 nM) but causes systemic side effects due to non-selectivity .

Derivative Development and SAR Insights

Derivatization of the 7-amino group enhances potency and selectivity:

- Urea/Acyl Derivatives: Substitutions with isocyanates or acyl chlorides yield nanomolar inhibitors of hCA IX/XII, retaining the lactam scaffold’s stability .

- Comparison with Sulfonamides : Unlike sulfonamides (e.g., AAZ), which bind directly to the catalytic zinc, the lactam’s mechanism involves indirect interactions, reducing off-target effects .

Activité Biologique

7-Amino-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with an amino group at the 7-position and a dihydroquinolinone core. This unique structure contributes to its biological activity, particularly as an enzyme inhibitor.

This compound primarily functions as an inhibitor of carbonic anhydrases (CAs), specifically targeting isoforms such as hCA VII. The inhibition mechanism involves binding to the enzyme without hydrolyzing the lactam ring, which differentiates it from other compounds like coumarins that undergo hydrolysis during inhibition .

Key Mechanisms:

- Inhibition of Carbonic Anhydrases : The compound exhibits varying inhibitory effects on different CA isoforms, with a significant inhibitory constant (K(I)) of 480 nM for hCA VII and values ranging from 16.1 to 510 nM for transmembrane isoforms hCA IX, XII, and XIV .

- Antioxidant Activity : It has been reported to possess antioxidant properties, contributing to its protective effects in biological systems .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its derivatives have shown effectiveness in inhibiting both Gram-positive and Gram-negative bacteria.

- Antitumor Effects : Preliminary studies suggest potential anticancer properties, making it a candidate for further investigation in oncology .

- Neuroprotective Effects : The compound is being explored for its neuroprotective capabilities, which may offer therapeutic benefits for neurodegenerative diseases.

- Antiparasitic and Antiviral Activities : It has shown promise in inhibiting viral infections such as hepatitis B and C, as well as exhibiting antiparasitic effects .

Table 1: Biological Activity Summary

Notable Research Findings

A study published in PubMed highlighted the compound's selective inhibition of human carbonic anhydrases without hydrolyzing the lactam ring, showcasing its unique mechanism compared to other similar compounds . Additionally, research has indicated that derivatives of this compound can enhance its biological activity across various applications.

Q & A

Q. How do reaction conditions impact the regioselectivity of quinolin-2-one functionalization?

- Methodological Answer :

- Temperature : Higher temperatures (e.g., 353 K) favor thermodynamically stable products (e.g., 4-hydroxy derivatives over 4-trifluoromethyl) .

- Catalyst choice : Pd/C vs. PtO₂ in hydrogenation affects nitro-group reduction rates and byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.